molecular formula C18H40N+ B100650 N,N,N-Triethyl-1-dodecylammonium CAS No. 18144-34-8

N,N,N-Triethyl-1-dodecylammonium

Cat. No.: B100650
CAS No.: 18144-34-8
M. Wt: 270.5 g/mol
InChI Key: DGJUONISEWDPFO-UHFFFAOYSA-N
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Description

N,N,N-Triethyl-1-dodecylammonium is a quaternary ammonium compound (QAC) featuring a dodecyl (C12) alkyl chain attached to a nitrogen center substituted with three ethyl groups. While direct physicochemical or biological data for this specific compound are sparse in the provided evidence, its structural analogs—such as N,N,N-trimethyldodecylammonium chloride ()—suggest it functions as a cationic surfactant. QACs of this type are widely used as antimicrobial agents, phase-transfer catalysts, and stabilizers in industrial and pharmaceutical applications due to their amphiphilic nature and positive charge .

Properties

CAS No.

18144-34-8

Molecular Formula

C18H40N+

Molecular Weight

270.5 g/mol

IUPAC Name

dodecyl(triethyl)azanium

InChI

InChI=1S/C18H40N/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4/h5-18H2,1-4H3/q+1

InChI Key

DGJUONISEWDPFO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](CC)(CC)CC

Canonical SMILES

CCCCCCCCCCCC[N+](CC)(CC)CC

Other CAS No.

18144-34-8

Related CAS

18186-71-5 (bromide)
23358-96-5 (chloride)

Synonyms

C10-TEA
dectriethyl ammonium
decyltriethylammonium bromide
N,N,N-triethyl-1-dodecylammonium
N,N,N-triethyl-1-dodecylammonium bromide
N,N,N-triethyl-1-dodecylammonium chloride
triethyldodecylammonium bromide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • N,N,N-Trimethyldodecylammonium chloride (): This analog replaces the triethyl groups with trimethyl substituents. For example, N,N,N-trimethyldodecylammonium chloride has a molecular formula of C₁₅H₃₄ClN and is widely used in disinfectants due to its balanced hydrophobicity .
  • Dimethyldioctadecylammonium chloride (DODAC) ():
    DODAC features two octadecyl (C18) chains and two methyl groups. The longer alkyl chains increase hydrophobicity, making it less water-soluble but more effective in lipid-rich environments (e.g., fabric softeners). In contrast, N,N,N-triethyl-1-dodecylammonium’s single C12 chain and triethyl groups may offer intermediate solubility and membrane-disruptive properties .
  • Gemini Surfactants (): Ethylene-1,2-bis(N,N-dimethyl-N-dodecylammonium bromide) (Compound 5 in ) is a dimeric QAC with two dodecyl chains linked by a spacer. Such structures exhibit lower critical micelle concentrations (CMCs) and superior antifungal activity compared to mono-QACs. This compound, as a monomeric QAC, likely has a higher CMC and reduced antimicrobial potency .

Physicochemical Properties

  • Solubility :
    Substituent bulkiness and alkyl chain length inversely correlate with aqueous solubility. For instance, N,N,N-trimethyldodecylammonium chloride is highly soluble in water due to its compact methyl groups, while DODAC’s dual C18 chains limit solubility . This compound’s triethyl groups may reduce solubility compared to trimethyl analogs but improve compatibility with organic solvents.
  • Melting Points: reports that polymethylene-bis-QACs with longer spacers (e.g., hexamethylene derivatives) have higher melting points (186–187°C). Mono-QACs like this compound likely exhibit lower melting points due to reduced molecular symmetry .

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